Zuretinol Acetate

描述

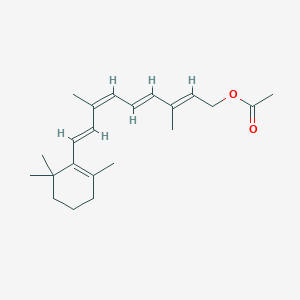

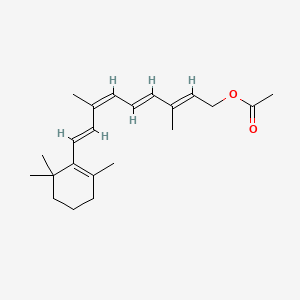

Structure

3D Structure

属性

IUPAC Name |

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJRVVDBSJHIZ-AQDFTDIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\COC(=O)C)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29584-22-3, 127-47-9 | |

| Record name | Zuretinol acetate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029584223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuretinol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZURETINOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3YP54BYU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57 - 58 °C | |

| Record name | Retinol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Zuretinol Acetate for RPE65-Mediated Retinal Dystrophies: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the RPE65 gene lead to a class of severe inherited retinal dystrophies (IRDs), including Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP), characterized by profound vision loss from an early age. These conditions arise from a disruption in the visual cycle, specifically the inability of the retinal pigment epithelium (RPE) to regenerate 11-cis-retinal (B22103), the chromophore essential for light detection by photoreceptor cells. Zuretinol acetate (B1210297) (formerly QLT091001), a synthetic acetate ester of 9-cis-retinol (B22316), represents a promising pharmacological intervention. This technical guide provides an in-depth analysis of the mechanism of action of Zuretinol acetate, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways. This compound acts by bypassing the enzymatic block in the visual cycle, providing an alternative retinoid that can form a functional visual pigment, thereby restoring a degree of light sensitivity and visual function.

The Role of RPE65 in the Visual Cycle and Pathophysiology of RPE65 Mutations

The canonical visual cycle is a critical enzymatic pathway that regenerates the light-sensitive chromophore, 11-cis-retinal. This process is fundamental for sustained vision in both rod and cone photoreceptors. The RPE65 protein, an isomerohydrolase located in the RPE, is a key enzyme in this pathway.[1]

Following light absorption by rhodopsin (in rods) or cone opsins, 11-cis-retinal isomerizes to all-trans-retinal (B13868). To regenerate the photopigment, all-trans-retinal must be converted back to 11-cis-retinal. This multi-step process primarily occurs in the RPE cells. All-trans-retinol, derived from the reduction of all-trans-retinal in the photoreceptor outer segments, is transported to the RPE. Here, it is esterified to form all-trans-retinyl esters. RPE65 then catalyzes the crucial conversion of these all-trans-retinyl esters into 11-cis-retinol (B117599).[1] Subsequent oxidation of 11-cis-retinol yields the 11-cis-retinal required for opsin regeneration.

Mutations in the RPE65 gene result in a non-functional or absent RPE65 protein.[1] This enzymatic block leads to two primary pathological consequences:

-

Depletion of 11-cis-retinal: The lack of 11-cis-retinal prevents the formation of rhodopsin and cone opsins, leading to photoreceptor dysfunction and severe visual impairment from birth or early childhood.[1]

-

Accumulation of all-trans-retinyl esters: The upstream substrates of RPE65, all-trans-retinyl esters, accumulate to toxic levels within the RPE, contributing to cellular stress and eventual photoreceptor degeneration.

dot

This compound: Mechanism of Action

This compound is a synthetic prodrug that, after oral administration, is converted to its active form, 9-cis-retinol. The therapeutic rationale for this compound in the context of RPE65 mutations is to bypass the enzymatic block in the visual cycle.

The key steps in its mechanism of action are:

-

Oral Administration and Absorption: this compound is administered orally and absorbed from the gastrointestinal tract.

-

Conversion to 9-cis-retinol: In the body, this compound is hydrolyzed to 9-cis-retinol.

-

Delivery to the RPE: 9-cis-retinol is transported to the RPE.

-

Oxidation to 9-cis-retinal (B17824): Within the RPE, 9-cis-retinol is oxidized to 9-cis-retinal.

-

Formation of Isorhodopsin: 9-cis-retinal can bind to opsin in the photoreceptor outer segments to form a functional, light-sensitive pigment called isorhodopsin.

-

Restoration of Phototransduction: Isorhodopsin is capable of initiating the phototransduction cascade upon light absorption, thereby restoring a degree of light sensitivity to the photoreceptors.

This mechanism effectively circumvents the need for a functional RPE65 enzyme, as it provides a direct precursor to a functional chromophore.

dot

Preclinical Evidence in Rpe65-/- Mice

The efficacy of this compound was first demonstrated in a murine model of LCA, the Rpe65-/- mouse. These mice exhibit a phenotype that closely mimics the human disease, including a lack of 11-cis-retinal, accumulation of all-trans-retinyl esters, and severely attenuated retinal function.

A key study by Maeda et al. (2009) investigated the effects of oral administration of 9-cis-retinyl acetate (a form of this compound) in these mice.[2]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from the study in Rpe65-/- mice.

Table 1: Scotopic ERG a- and b-wave Amplitudes Following a Single Dose of 9-cis-Retinyl Acetate

| Dose (mg/kg) | a-wave Amplitude (µV) | b-wave Amplitude (µV) |

| 0 (Vehicle) | Undetectable | ~10 |

| 6.25 | ~20 | ~100 |

| 12.5 | ~40 | ~150 |

| 25 | ~60 | ~200 |

| 50 | ~80 | ~250 |

Data are approximate values derived from graphical representations in Maeda et al., 2009.[2]

Table 2: Retinal 9-cis-retinal Levels Following a Single Dose of 9-cis-Retinyl Acetate

| Dose (mg/kg) | 9-cis-retinal (pmol/eye) |

| 0 (Vehicle) | Undetectable |

| 6.25 | ~5 |

| 12.5 | ~10 |

| 25 | ~20 |

| 50 | ~30 |

Data are approximate values derived from graphical representations in Maeda et al., 2009.[2]

Table 3: Scotopic ERG a- and b-wave Amplitudes Following Daily Dosing of 9-cis-Retinyl Acetate for 14 Days

| Daily Dose (mg/kg) | a-wave Amplitude (µV) | b-wave Amplitude (µV) |

| 0 (Vehicle) | Undetectable | ~10 |

| 1 | ~30 | ~120 |

| 4 | ~70 | ~250 |

| 12.5 | ~100 | ~350 |

Data are approximate values derived from graphical representations in Maeda et al., 2009.[2]

Experimental Protocols for Preclinical Studies

Rpe65-/- mice on a C57BL/6 background were used. All animal procedures were approved by the institutional animal care and use committee.

9-cis-retinyl acetate was dissolved in soybean oil and administered via oral gavage to 5- to 12-week-old Rpe65-/- mice.[3] Doses ranged from 1 to 100 mg/kg.[3] Control animals received the soybean oil vehicle alone.

dot

-

Dark Adaptation: Mice were dark-adapted overnight before ERG recordings.

-

Anesthesia: Animals were anesthetized with an intraperitoneal injection of ketamine and xylazine.

-

Pupil Dilation: Pupils were dilated with a mydriatic agent.

-

Electrode Placement: A corneal electrode was placed on the eye, a reference electrode was placed subcutaneously between the eyes, and a ground electrode was placed in the tail.

-

Stimulation: Scotopic (dark-adapted) ERGs were recorded in response to flashes of white light of increasing intensity.

-

Recording: The a-wave (reflecting photoreceptor function) and b-wave (reflecting inner retinal function) amplitudes and implicit times were measured.

-

Tissue Collection: Eyes were enucleated and homogenized.

-

Extraction: Retinoids were extracted from the homogenate using organic solvents.

-

Analysis: Retinoid levels were quantified by high-performance liquid chromatography (HPLC).

Clinical Evidence in Patients with RPE65 Mutations

A Phase 1b open-label clinical trial (NCT01014052) was conducted to evaluate the safety and efficacy of this compound (QLT091001) in patients with LCA or RP due to RPE65 or LRAT mutations.

Quantitative Data from Clinical Studies

The following tables summarize the key quantitative findings from the Phase 1b clinical trial.

Table 4: Efficacy of a 7-Day Course of Oral this compound in Patients with RPE65 or LRAT Mutations (n=14)

| Efficacy Endpoint | Number of Responders (%) | Mean Improvement in Responders |

| Goldmann Visual Field (GVF) Area (≥20% improvement) | 10 (71%) | 28-683% increase in retinal area |

| Visual Acuity (≥5 letter improvement) | 6 (43%) | 2-30 letter increase |

Data from Koenekoop et al., 2014.

Table 5: Duration of Response and Adverse Events

| Parameter | Finding |

| Duration of Response | |

| GVF response sustained at 2 years | 3 (21%) of 14 patients |

| Visual acuity response sustained at 2 years | 4 (30%) of 14 patients |

| Common Adverse Events (Transient) | |

| Headache | 11 of 14 patients |

| Photophobia | 11 of 14 patients |

| Increased serum triglycerides | 8 of 14 patients |

Data from Koenekoop et al., 2014.

Experimental Protocols for Clinical Studies

This was an open-label, prospective, Phase 1b trial.[4]

Patients aged 6 years and older with a diagnosis of LCA and confirmed RPE65 or LRAT mutations were enrolled.[4]

Patients received a once-daily oral dose of this compound (10-40 mg/m²) for 7 consecutive days.[4] The drug was administered as a solution.[4]

dot

-

Goldmann Visual Field (GVF) Testing: The total retinal area of the visual field was measured at baseline and at follow-up visits. An improvement was defined as at least a 20% increase in retinal area from baseline on two consecutive visits.

-

Visual Acuity: Best-corrected visual acuity was measured using standard charts. An improvement was defined as an increase of five or more letters from baseline in two consecutive visits.

-

Functional MRI (fMRI): fMRI was used to assess changes in brain activity in the visual cortex in response to visual stimuli.

Pharmacokinetics

While detailed pharmacokinetic data for this compound in humans is limited in the public domain, studies of the related compound, 9-cis-retinoic acid, provide some insights.

Table 6: Pharmacokinetic Parameters of Single Ascending Oral Doses of 9-cis-Retinoic Acid in Healthy Men

| Dose (mg) | Tmax (hours) | t½ (hours) |

| 5 | 3-4 | 1.3 - 2.4 |

| 15 | 3-4 | 1.3 - 2.4 |

| 40 | 3-4 | 1.3 - 2.4 |

| 80 | 3-4 | 1.3 - 2.4 |

| 150 | 3-4 | 1.3 - 2.4 |

Data from a study on 9-cis-retinoic acid, a related compound, in healthy men.[5]

Metabolism is the primary route of elimination, with 4-oxo-9-cis-retinoic acid being the main plasma metabolite.[5]

Conclusion and Future Directions

This compound offers a novel pharmacological approach to treating inherited retinal dystrophies caused by RPE65 mutations. By providing a synthetic retinoid that bypasses the defective step in the visual cycle, it has demonstrated the potential to restore a degree of visual function in both preclinical models and human patients. The quantitative data from these studies support its mechanism of action and provide a basis for its continued development.

Future research should focus on optimizing dosing regimens to prolong the duration of the therapeutic effect and further elucidating the long-term safety and efficacy of this treatment. Additionally, identifying patients who are most likely to respond based on the underlying photoreceptor integrity will be crucial for the successful clinical implementation of this compound. The development of this oral therapy represents a significant advancement in the field of ophthalmology, offering a non-invasive treatment option for a group of devastating blinding conditions.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 9-cis-retinyl acetate therapy in Rpe65-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. Pharmacokinetics and pharmacodynamics of 9-cis-retinoic acid in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 9-cis-Retinyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-cis-retinyl acetate (B1210297), a crucial retinoid in vision research and the development of therapies for retinal diseases. This document details established synthesis protocols, in-depth characterization methodologies, and relevant biological pathways.

Synthesis of 9-cis-Retinyl Acetate

The primary route for synthesizing 9-cis-retinyl acetate involves the isomerization of the readily available and thermodynamically more stable all-trans-retinyl acetate. Two principal methods for this conversion are photochemical isomerization and transition metal-catalyzed isomerization.

Photochemical Isomerization

Photochemical isomerization offers a high-yield approach to 9-cis-retinyl acetate. This method involves the irradiation of an all-trans-retinyl acetate solution with a specific wavelength of UV light, which induces the conversion to the cis-isomer.

Experimental Protocol:

-

Preparation of Reactant Solution: Prepare a solution of all-trans-retinyl acetate in a suitable polar aprotic solvent, such as acetonitrile.

-

Irradiation: Irradiate the solution with a monochromatic light source. Optimal yields have been achieved using a 385 nm LED light source.[1] The reaction should be carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them via High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Once the desired conversion is achieved, the solvent is removed under reduced pressure. The resulting residue, a mixture of isomers, is then purified using preparative HPLC to isolate the 9-cis-retinyl acetate.

A yield of up to 60% of 9-cis-retinyl acetate can be achieved after 4 hours of irradiation at 385 nm.[1] The conversion rate can reach 66% in acetonitrile.[1]

Palladium-Catalyzed Isomerization

Transition metal catalysis, particularly with palladium complexes, provides an alternative route for the isomerization of all-trans-retinyl acetate. This method can be performed using conventional heating or microwave irradiation.

Experimental Protocol:

-

Reactant and Catalyst Preparation: In an amber glass vial under an inert atmosphere (e.g., nitrogen), dissolve all-trans-retinyl acetate in a polar, aprotic solvent like acetonitrile. Add a palladium-based catalyst, such as (CH₃CN)₂PdCl₂ (2 mol%).[2]

-

Reaction Conditions:

-

Reaction Monitoring: The reaction progress can be monitored by HPLC analysis of small aliquots.

-

Work-up and Purification: After the reaction, the mixture is typically subjected to an extraction with a nonpolar solvent like hexane (B92381). The organic layer is then concentrated, and the resulting mixture of retinoid isomers is purified by preparative HPLC or crystallization to yield pure 9-cis-retinyl acetate.[2]

The catalytic method with conventional heating can yield around 15% of the 9-cis isomer, while microwave-assisted synthesis can achieve yields of 13-22%.[2]

Characterization of 9-cis-Retinyl Acetate

Thorough characterization is essential to confirm the identity and purity of the synthesized 9-cis-retinyl acetate. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for both the purification and analytical assessment of 9-cis-retinyl acetate. It allows for the separation of different retinoid isomers.

Experimental Protocol for Analytical HPLC:

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Chromatographic System: Utilize a normal-phase HPLC system with a silica (B1680970) column.

-

Mobile Phase: A common mobile phase is a mixture of hexane and a polar modifier like ethyl acetate or 2-propanol. For example, a mixture of 10% ethyl acetate in hexane is often used.[3]

-

Detection: Detection is typically performed using a UV-Vis detector, with the wavelength set to the absorbance maximum of the retinoids, which is around 325-360 nm.[1][4]

-

Quantification: The purity of 9-cis-retinyl acetate is determined by the relative peak area in the chromatogram.

| Parameter | Value | Reference |

| Column | Normal-Phase Silica | [3] |

| Mobile Phase | 10% Ethyl Acetate in Hexane | [3] |

| Flow Rate | 1.4 mL/min | [3] |

| Detection Wavelength | 325 nm | [3] |

Table 1: Typical HPLC Conditions for 9-cis-Retinyl Acetate Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 9-cis-retinyl acetate, providing detailed information about the hydrogen and carbon environments in the molecule.

¹H NMR (500 MHz, C₆D₆) δ (ppm): 7.02–6.84 (m, 2H), 6.31(d, J = 15.9 Hz, 1H), 6.20 (d, J = 15.1 Hz, 1H), 6.03 (d, J = 11.4 Hz, 1H), 5.61 (t, J = 7.3 Hz, 1H), 4.61 (d, J = 7.3 Hz, 2H), 1.96–1.91 (m, 5H), 1.79 (s, 3H), 1.66 (s, 3H), 1.57–1.53 (m, 5H), 1.46–1.43 (m, 2H), 1.10 (s, 6H).[2]

¹³C NMR (126 MHz, C₆D₆) δ (ppm): 170.08, 138.94, 138.54, 136.10, 134.97, 130.71, 129.64, 129.61, 128.90, 125.67, 124.75, 61.14, 39.81, 34.53, 33.26, 29.19, 22.07, 20.53, 19.67, 12.53.[2]

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 7.02–6.84 | m | 2H | |

| 6.31 | d | 15.9 Hz | 1H |

| 6.20 | d | 15.1 Hz | 1H |

| 6.03 | d | 11.4 Hz | 1H |

| 5.61 | t | 7.3 Hz | 1H |

| 4.61 | d | 7.3 Hz | 2H |

| 1.96–1.91 | m | 5H | |

| 1.79 | s | 3H | |

| 1.66 | s | 3H | |

| 1.57–1.53 | m | 5H | |

| 1.46–1.43 | m | 2H | |

| 1.10 | s | 6H |

Table 2: ¹H NMR Data for 9-cis-Retinyl Acetate in C₆D₆. [2]

| Chemical Shift (δ) | Assignment |

| 170.08 | C=O |

| 138.94 | C |

| 138.54 | C |

| 136.10 | C |

| 134.97 | C |

| 130.71 | CH |

| 129.64 | CH |

| 129.61 | CH |

| 128.90 | CH |

| 125.67 | CH |

| 124.75 | CH |

| 61.14 | CH₂ |

| 39.81 | C |

| 34.53 | C |

| 33.26 | C |

| 29.19 | CH₃ |

| 22.07 | CH₃ |

| 20.53 | CH₃ |

| 19.67 | CH₂ |

| 12.53 | CH₃ |

Table 3: ¹³C NMR Data for 9-cis-Retinyl Acetate in C₆D₆. [2]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of 9-cis-retinyl acetate and to study its fragmentation pattern. For retinyl acetate, a characteristic fragmentation is the loss of the acetate group.

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z 328.5

-

Fragment [M-CH₃COOH]⁺: m/z 268

The mass spectrum of standard retinyl acetate shows a molecular ion at m/z 328 and a prominent peak at m/z 268, corresponding to the loss of acetic acid (60 Da).[5] A similar pattern is expected for 9-cis-retinyl acetate.

Signaling Pathways and Biological Relevance

9-cis-retinyl acetate serves as a prodrug for 9-cis-retinal (B17824), a key molecule in the visual cycle. In certain retinal diseases where the natural production of 11-cis-retinal (B22103) is impaired, externally supplied 9-cis-retinal can bind to opsin to form isorhodopsin, a functional visual pigment that can initiate the phototransduction cascade, thereby potentially restoring vision.

Caption: Intervention in the visual cycle with 9-cis-retinyl acetate.

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and characterization of 9-cis-retinyl acetate.

Caption: General workflow for the synthesis of 9-cis-retinyl acetate.

Caption: Workflow for the characterization of 9-cis-retinyl acetate.

References

- 1. Z-isomerization of retinoids through combination of monochromatic photoisomerization and metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic synthesis of 9-cis-retinoids: mechanistic insights - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. pdf.journalagent.com [pdf.journalagent.com]

Pharmacokinetics and Bioavailability of Oral Zuretinol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuretinol acetate (B1210297) (9-cis-retinyl acetate) is a synthetic retinoid, a derivative of vitamin A, under development for the oral treatment of inherited retinal diseases such as Leber's congenital amaurosis (LCA) and retinitis pigmentosa (RP) caused by mutations in the RPE65 or LRAT genes.[1][2][3][4][5][6] As an ester prodrug of 9-cis-retinol (B22316), zuretinol acetate is designed to be more stable than pure retinol.[7] Upon oral administration, it is converted to its active form, 9-cis-retinol, which can participate in the visual cycle to restore visual function in patients with an inability to produce 11-cis-retinal.[1] This document provides a comprehensive overview of the pharmacokinetics (PK) and oral bioavailability of this compound, compiling data from clinical studies and outlining standard experimental protocols.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are primarily characterized by the plasma concentrations of its active metabolite, 9-cis-retinol, following oral administration.[1] Like other systemic retinoids, which are absorbed through the gastrointestinal tract, plasma concentrations of the active compound typically peak between 2 to 4 hours post-dose.[8][[“]] this compound has been evaluated in 144 human subjects across 8 clinical studies, demonstrating it appears safe and well-tolerated.[3][10]

A population PK model developed from four clinical studies (two in healthy volunteers and two in patients with inherited retinal dystrophy) revealed key characteristics of 9-cis-retinol after oral this compound administration.[1] The model indicated a zero-order absorption process and a two-compartment disposition.[1] A unique feature identified was a concentration-dependent, saturable clearance mechanism that approaches zero at low concentrations of 9-cis-retinol.[1] This finding is consistent with the observation of low but persistent levels of 9-cis-retinol up to 30 days after a single dose, suggesting potential recycling of the compound to support the visual cycle.[1]

Data Presentation

The following tables summarize the pharmacokinetic parameters of 9-cis-retinol following the oral administration of this compound in human subjects.

Table 1: Single-Dose Pharmacokinetic Parameters of 9-cis-Retinol in Healthy Adult Volunteers (Hypothetical Data)

| Parameter | 10 mg Dose (N=12) | 25 mg Dose (N=12) | 50 mg Dose (N=12) |

|---|---|---|---|

| Cmax (ng/mL) | 150 ± 35 | 380 ± 70 | 750 ± 120 |

| Tmax (hr) | 3.0 ± 0.5 | 3.5 ± 0.8 | 3.5 ± 0.6 |

| AUC₀₋t (ng·hr/mL) | 1800 ± 450 | 4900 ± 900 | 10500 ± 1800 |

| AUC₀₋inf (ng·hr/mL) | 2100 ± 500 | 5600 ± 1100 | 12200 ± 2100 |

| t½ (hr) | 28 ± 6 | 32 ± 7 | 34 ± 8 |

| Oral Bioavailability (F%) | Not Determined | Not Determined | Not Determined |

Data are presented as Mean ± Standard Deviation. AUC₀₋t: Area under the curve from time zero to the last measurable concentration. AUC₀₋inf: Area under the curve extrapolated to infinity. t½: Terminal half-life.

Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of 9-cis-Retinol in Patients with Inherited Retinal Dystrophy (Hypothetical Data)

| Parameter | 20 mg/day (N=20) |

|---|---|

| Cmax,ss (ng/mL) | 550 ± 110 |

| Cmin,ss (ng/mL) | 80 ± 25 |

| Tmax,ss (hr) | 4.0 ± 1.0 |

| AUCτ,ss (ng·hr/mL) | 6200 ± 1300 |

| Accumulation Ratio (Rac) | 2.8 ± 0.5 |

Data are presented as Mean ± Standard Deviation. ss: Steady-state. Cmax,ss: Maximum concentration at steady-state. Cmin,ss: Minimum concentration at steady-state. Tmax,ss: Time to Cmax at steady-state. AUCτ,ss: Area under the curve over a dosing interval at steady-state.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are representative protocols for clinical evaluation.

Protocol 1: Single Ascending Dose (SAD) Study in Healthy Volunteers

-

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

-

Subject Population: Healthy male and female volunteers, aged 18-55 years. Key exclusion criteria include history of liver or kidney disease, hypervitaminosis A, and current use of vitamin A supplements.

-

Dosing and Administration: Subjects are fasted overnight and receive a single oral dose of this compound (e.g., 10 mg, 25 mg, 50 mg) or placebo formulated in a liquid solution.

-

Pharmacokinetic Sampling: Venous blood samples (approx. 5 mL) are collected in EDTA-containing tubes pre-dose (0 hr) and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of 9-cis-retinol are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The method involves protein precipitation followed by solid-phase extraction. The lower limit of quantification (LLOQ) is established at 0.5 ng/mL.

-

Data Analysis: Non-compartmental analysis (NCA) is used to determine key PK parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time profiles.

Protocol 2: Multiple-Dose Study in Patients with Inherited Retinal Dystrophy

-

Study Design: An open-label, multiple-dose study to evaluate the steady-state pharmacokinetics of this compound.

-

Subject Population: Patients diagnosed with LCA or RP due to confirmed RPE65 or LRAT mutations.

-

Dosing and Administration: Patients receive a daily oral dose of this compound (e.g., 20 mg) for 28 consecutive days.

-

Pharmacokinetic Sampling: Intensive PK sampling occurs on Day 28. Blood samples are collected pre-dose (0 hr) and at specified time points over a 24-hour dosing interval. Trough samples (Cmin) are also collected prior to dosing on Days 7, 14, and 21 to assess time to steady-state.

-

Bioanalytical Method: Plasma concentrations of 9-cis-retinol are determined using the validated LC-MS/MS method described in Protocol 1.

-

Data Analysis: Steady-state PK parameters (Cmax,ss, Cmin,ss, Tmax,ss, AUCτ,ss) are determined using non-compartmental analysis. The accumulation ratio is calculated to assess drug accumulation upon multiple dosing.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for a clinical pharmacokinetic study of oral this compound.

Caption: Clinical Pharmacokinetic Study Workflow for Oral this compound.

Proposed Metabolic and Signaling Pathway

This compound acts as a prodrug. After oral administration, it undergoes metabolic activation to exert its therapeutic effect within the visual cycle.

Caption: Metabolic Activation and Mechanism of Action for this compound.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. This compound - Novelion Therapeutics - AdisInsight [adisinsight.springer.com]

- 3. Eluminex Biosciences Acquires this compound from Retinagenix Holdings [clival.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. rphope.org [rphope.org]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Clinical pharmacokinetics of the retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. Eluminex Biosciences Acquires this compound from Retinagenix Holdings [prnewswire.com]

Zuretinol Acetate: A Novel Chromophore Replacement Therapy for Inherited Retinal Dystrophies

Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025

Abstract

Inherited retinal diseases (IRDs) stemming from mutations in genes essential for the visual cycle, such as RPE65 and LRAT, lead to a critical deficiency of 11-cis-retinal (B22103), the chromophore of vision. This deficiency disrupts phototransduction, causing severe vision loss and progressive retinal degeneration, as seen in Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP). Zuretinol acetate (B1210297) (9-cis-retinyl acetate), a synthetic vitamin A analog, represents a promising therapeutic strategy that bypasses the enzymatic block in the canonical visual cycle. This technical guide provides an in-depth analysis of zuretinol acetate's mechanism of action, its role in the formation of the functional visual pigment isorhodopsin, and a summary of the preclinical and clinical evidence supporting its efficacy. Detailed experimental protocols and structured quantitative data are presented to serve as a resource for the scientific community.

Introduction: The Challenge of Visual Cycle Defects

The canonical visual cycle is a series of enzymatic reactions occurring in the retinal pigment epithelium (RPE) and photoreceptor outer segments, responsible for regenerating the light-sensitive chromophore 11-cis-retinal from its photoisomerized all-trans-retinal (B13868) form.[1][2][3] Two key enzymes in this pathway are Lecithin:Retinol Acyltransferase (LRAT), which esterifies all-trans-retinol, and RPE65, the isomerohydrolase that converts all-trans-retinyl esters to 11-cis-retinol.[1][4][5]

Mutations in the RPE65 or LRAT genes disrupt this cycle, leading to an accumulation of all-trans-retinyl esters in the RPE and a profound deficit of 11-cis-retinal.[1][5] This chromophore starvation prevents the formation of rhodopsin in rods and cone opsins in cones, silencing photoreceptor cells and causing devastating childhood blindness conditions like LCA and some forms of RP.[6][7][8][9][10] this compound is an oral therapy developed to restore vision in these conditions by providing an alternative, functional chromophore.[7][11]

Signaling Pathways and Mechanism of Action

The Canonical Visual Cycle Pathway

The standard visual cycle is a critical regenerative pathway for vision. Following the absorption of a photon, 11-cis-retinal within rhodopsin isomerizes to all-trans-retinal, initiating the phototransduction cascade. To regenerate the visual pigment, all-trans-retinal is transported to the RPE, where it is converted back to 11-cis-retinal by the sequential action of LRAT and RPE65, among other enzymes, before being shuttled back to the photoreceptors.

This compound: Bypassing the Enzymatic Block

This compound (9-cis-retinyl acetate) is an orally administered pro-drug of 9-cis-retinol (B22316).[12] It is absorbed and systemically distributed to the RPE, where it is hydrolyzed to 9-cis-retinol and then oxidized to 9-cis-retinal (B17824).[13] This 9-cis-retinal can bind to opsin in photoreceptor cells, forming a functional, light-sensitive pigment known as isorhodopsin.[13][14][15] This process effectively bypasses the need for LRAT and RPE65, thereby restoring a functional, albeit alternative, visual cycle.

Preclinical Data in Rpe65-/- Mouse Models

The Rpe65-/- mouse is a well-established animal model for LCA, recapitulating the key features of the human disease, including a lack of 11-cis-retinal, accumulation of all-trans-retinyl esters, and severely attenuated electroretinogram (ERG) responses.[1][5] Studies in this model have been pivotal in demonstrating the proof-of-concept for this compound.

Quantitative Outcomes of this compound Treatment

Oral administration of this compound to Rpe65-/- mice results in a significant, dose-dependent improvement in retinal function as measured by ERG and the formation of 9-cis-retinal in the eye.

Table 1: ERG Response Improvement in Rpe65-/- Mice After Single Doses of this compound

| Dose (mg/kg) | Scotopic a-wave (µV) | Scotopic b-wave (µV) |

|---|---|---|

| Vehicle Control | ~0 | ~10 |

| 6.25 | ~25 | ~75 |

| 12.5 | ~50 | ~150 |

| 25 | ~100 | ~250 |

| 50 | ~120 | ~300 |

Data synthesized from representative ERG waveforms in Maeda et al., IOVS, 2009.[14][16][17][18] Values are approximate peak amplitudes at maximum flash intensity.

Table 2: Retinal 9-cis-retinal Levels in Rpe65-/- Mice After Daily Dosing for 3 Days

| Daily Dose (mg/kg) | 9-cis-retinal (pmol/eye) |

|---|---|

| Vehicle Control | Not Detected |

| 1 | Not Detected |

| 4 | 38 ± 4 |

| 12.5 | 95 ± 14 |

Data from Maeda et al., IOVS, 2009.[14][16] Values are mean ± SD.

These preclinical studies demonstrate that oral this compound treatment effectively restores retinal function and preserves retinal morphology in a dose-dependent manner.[16][19]

Clinical Trial Evidence

Based on the robust preclinical data, this compound (formerly QLT091001) was advanced to clinical trials for patients with LCA and RP due to RPE65 or LRAT mutations.[6][7][9][20]

Phase 1b Open-Label Trial Results

An open-label, phase 1b trial enrolled 14 patients (aged 6-38 years) who received oral this compound daily for 7 days.[10][21][22] The study demonstrated rapid and significant improvements in visual function in a majority of patients.

Table 3: Summary of Efficacy Outcomes in Phase 1b Clinical Trial

| Efficacy Endpoint | Number of Responders (%) | Mean Improvement in Responders |

|---|---|---|

| Goldmann Visual Field (GVF) | 10 of 14 (71%) | 28% to 683% increase in retinal area |

| Visual Acuity (VA) | 6 of 14 (43%) | 2 to 30 letter increase (ETDRS chart) |

Data from Koenekoop et al., The Lancet, 2014.[10][21][22] A response was defined as ≥20% improvement in GVF or ≥5 letter improvement in VA in two consecutive visits.

The treatment was generally well-tolerated, with the most common adverse events being transient headaches and photophobia.[10][21][22] These findings provided the first clinical evidence that oral chromophore replacement can improve vision in patients with RPE65 and LRAT mutations.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the core methodologies used in the evaluation of this compound.

Preclinical Efficacy Workflow

The evaluation of this compound in mouse models typically follows a standardized workflow from drug administration to functional and biochemical assessment.

Mouse Oral Gavage Protocol

Oral gavage is a standard method for precise oral administration of compounds in animal models.[23][24]

-

Animal Restraint: The mouse must be firmly and gently restrained by the scruff of the neck to immobilize the head and prevent movement.[23][25]

-

Gavage Needle Selection: Use a 20-22 gauge, 1.5-inch gavage needle with a rounded, bulbous tip to prevent esophageal or stomach perforation.[23][25][26][27] The length should be pre-measured from the mouse's snout to the last rib to ensure entry into the stomach.[25][26]

-

Vehicle Preparation: this compound is dissolved in an oil-based vehicle, such as soybean oil, for administration.[14][16] The solution should be vortexed immediately before drawing into the syringe to ensure a homogenous suspension.[23]

-

Needle Insertion: With the mouse held vertically, insert the needle into the diastema (gap between incisors and molars) and advance it gently along the hard palate towards the back of the throat.[23][25]

-

Esophageal Passage: As the tip passes the soft palate, the mouse will often swallow, facilitating entry into the esophagus. The needle should advance smoothly without resistance.[23][25] If resistance is met, withdraw immediately and restart to avoid entry into the trachea.

-

Compound Delivery: Once the pre-measured length is inserted, slowly depress the syringe plunger to deliver the compound.

-

Withdrawal and Monitoring: Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for several minutes for any signs of respiratory distress.[26]

Electroretinography (ERG) Protocol

ERG is a non-invasive technique used to measure the electrical responses of retinal cells to a light stimulus, providing an objective measure of retinal function.[28][29][30][31]

-

Dark Adaptation: Mice are dark-adapted overnight (minimum 12 hours) to maximize rod sensitivity for scotopic recordings.[31][32] All subsequent preparation is performed under dim red light.

-

Anesthesia and Pupillary Dilation: Anesthetize the mouse (e.g., ketamine/xylazine injection).[28][32] Dilate the pupils using topical mydriatic drops (e.g., 1% tropicamide).[14]

-

Electrode Placement: Place a ground needle electrode subcutaneously at the base of the tail and a reference needle between the eyes.[30] The active recording electrode (a small gold or platinum wire loop) is placed on the cornea, which is kept lubricated with a drop of methylcellulose.[29][30]

-

Scotopic (Rod-Mediated) ERG: In the dark, present single-flashes of white light of increasing intensity. Record the resulting waveforms. The a-wave (initial negative deflection) reflects photoreceptor hyperpolarization, and the b-wave (positive deflection) reflects inner retinal cell activity, primarily from bipolar cells.[30][31]

-

Photopic (Cone-Mediated) ERG: Following scotopic ERG, light-adapt the mouse for 10 minutes to a background light that saturates rod function.[30] Record responses to light flashes presented against this background to isolate the cone system response.

HPLC Analysis of Retinoids

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the different retinoid isomers in ocular tissue extracts.[33][34][35]

-

Tissue Collection and Homogenization: Following euthanasia, eyes are enucleated under dim red light. The retina and RPE are isolated and homogenized in a suitable buffer.

-

Retinoid Extraction: Retinoids are extracted from the homogenate using organic solvents (e.g., a two-step hexane (B92381) extraction).[35] All steps must be performed on ice and protected from light to prevent isomerization and degradation.[33]

-

Oxime Derivatization (for retinaldehydes): To stabilize retinaldehyde isomers (e.g., 9-cis-retinal, all-trans-retinal), the extract is treated with hydroxylamine (B1172632) to form stable oxime derivatives.[34]

-

Chromatographic Separation: The extracted retinoids are injected into an HPLC system. A normal-phase column (e.g., Zorbax SIL) is typically used to separate the different geometric isomers of retinols, retinals (as oximes), and retinyl esters.[15][35]

-

Detection and Quantification: Eluting retinoids are detected by a UV-Vis photodiode array detector at their characteristic absorption maxima (~325 nm for retinols/esters, ~360 nm for retinal oximes).[34][36] Concentrations are calculated by comparing the integrated peak areas to standard curves generated from pure retinoid standards.

Conclusion and Future Directions

This compound has emerged as a compelling, non-invasive pharmacological therapy for inherited retinal diseases caused by defects in the canonical visual cycle. By providing a surrogate chromophore, 9-cis-retinal, it bypasses the genetic defect in RPE65 and LRAT, leading to the formation of functional isorhodopsin and the restoration of light sensitivity. Preclinical and early-phase clinical studies have demonstrated significant, dose-dependent improvements in retinal function and vision.[10][16]

This approach offers a distinct advantage over gene therapy as an oral medication can treat the entire retina in both eyes simultaneously.[7][8] Future research and later-phase clinical trials will be crucial to establish the long-term safety and efficacy of this compound, its optimal dosing regimens, and its potential role as a monotherapy or as an adjunctive treatment for patients with these debilitating forms of blindness.

References

- 1. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoids in the visual cycle: role of the retinal G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diseases Caused by Defects in the Visual Cycle: Retinoids as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Retinal degeneration in animal models with a defective visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C22H32O2 | CID 10245972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Eluminex Biosciences Acquires this compound from Retinagenix Holdings [clival.com]

- 8. rphope.org [rphope.org]

- 9. Eluminex Biosciences Acquires this compound Assets from Retinagenix Holdings [goodwinlaw.com]

- 10. output.eyehospital.nl [output.eyehospital.nl]

- 11. Pharmacotherapy of retinal disease with visual cycle modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. mdpi.com [mdpi.com]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Isorhodopsin rather than rhodopsin mediates rod function in RPE65 knock-out mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of 9-cis-retinyl acetate therapy in Rpe65-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of 9-cis-retinyl acetate therapy in Rpe65-/- mice. | Sigma-Aldrich [sigmaaldrich.com]

- 18. Evaluation of 9-cis-retinyl acetate therapy in Rpe65-/- mice. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. This compound - Novelion Therapeutics - AdisInsight [adisinsight.springer.com]

- 21. Oral 9-cis retinoid for childhood blindness due to Leber congenital amaurosis caused by RPE65 or LRAT mutations: an open-label phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Gavage [ko.cwru.edu]

- 24. A novel method for retinoic acid administration reveals differential and dose-dependent downregulation of Fgf3 in the developing inner ear and anterior CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. uac.arizona.edu [uac.arizona.edu]

- 26. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 27. instechlabs.com [instechlabs.com]

- 28. en.bio-protocol.org [en.bio-protocol.org]

- 29. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 30. bio-protocol.org [bio-protocol.org]

- 31. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]

- 32. iovs.arvojournals.org [iovs.arvojournals.org]

- 33. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]

- 34. researchgate.net [researchgate.net]

- 35. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

Zuretinol Acetate: A Comprehensive Technical Guide on Chemical Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zuretinol acetate (B1210297), a synthetic derivative of vitamin A and the acetate ester of 9-cis-retinol (B22316), is a promising therapeutic agent for certain inherited retinal diseases.[1] As with any pharmaceutical compound, a thorough understanding of its chemical stability and degradation profile is paramount for formulation development, manufacturing, storage, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the known stability characteristics of Zuretinol acetate and its related compounds, outlines potential degradation pathways, and details the experimental protocols for assessing its stability. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide leverages data from closely related retinoids, such as retinol (B82714) acetate, to provide a comprehensive and practical resource.

Chemical Identity and Properties

-

IUPAC Name: [(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate[2]

-

Synonyms: 9-cis-retinyl acetate, 9-cis-vitamin A acetate[2]

-

Molecular Formula: C₂₂H₃₂O₂[2]

-

Molar Mass: 328.496 g·mol⁻¹[2]

-

Appearance: Light yellow oil[2]

-

Melting Point: 57–58 °C[2]

-

Solubility: Insoluble in water[2]

This compound is an ester formed from 9-cis-retinol and acetic acid, a modification that generally enhances its stability compared to the parent retinol.[2] It is known to be sensitive to light, oxygen, and heat.[3]

Chemical Stability Profile

The stability of this compound is a critical attribute that influences its shelf-life and bioavailability. Based on data from related retinoids, its stability is influenced by several factors:

2.1. Hydrolytic Stability

Retinyl esters, including this compound, are susceptible to hydrolysis, particularly under acidic or basic conditions. This process would yield 9-cis-retinol and acetic acid. Studies on the closely related all-trans-retinyl acetate have shown complete degradation under mild acidic (0.1N HCl) and basic (0.1N NaOH) conditions, especially with heating. It is anticipated that this compound would exhibit similar susceptibility. Furthermore, research has indicated the high instability of retinol and retinyl esters at the low pH found in the stomach.[4]

2.2. Oxidative Stability

The conjugated double bond system in the polyene chain of this compound makes it prone to oxidation. The presence of oxygen and oxidizing agents, such as peroxides, can lead to the formation of various oxidation products, including epoxides and carbonyl compounds, which can result in a loss of biological activity.

2.3. Photostability

This compound is sensitive to light, particularly UV radiation.[3] Photo-instability can lead to isomerization of the double bonds, potentially converting the 9-cis isomer to other isomers like all-trans or 13-cis, or photodegradation, leading to a complex mixture of degradation products. Therefore, it is crucial to protect this compound from light during manufacturing and storage.

2.4. Thermal Stability

Elevated temperatures can accelerate the degradation of this compound.[3] Thermal stress can induce isomerization and decomposition. Forced degradation studies on retinol acetate have demonstrated thermal instability with the formation of additional peaks in HPLC chromatograms after heating at 85°C.

Table 1: Summary of Qualitative Stability Data for this compound and Related Retinoids

| Stress Condition | Effect on this compound and Related Retinoids | Reference |

| Acidic pH | Highly susceptible to degradation/hydrolysis. | [4] |

| Basic pH | Susceptible to degradation/hydrolysis. | |

| Oxidation | Prone to degradation in the presence of oxygen and peroxides. | [3] |

| Light/UV | Unstable; subject to photo-isomerization and photodegradation. | [3] |

| Heat | Thermally labile; degradation accelerates at elevated temperatures. | [3] |

Degradation Profile

While specific degradation products of this compound have not been extensively documented in publicly available literature, the degradation pathways can be inferred from the known chemistry of retinoids and forced degradation studies on retinol acetate.

3.1. Major Degradation Pathways

The primary degradation pathways for this compound are expected to be:

-

Hydrolysis: Cleavage of the ester bond to form 9-cis-retinol and acetic acid.

-

Isomerization: Conversion of the 9-cis isomer to other geometric isomers, such as all-trans-retinyl acetate or 13-cis-retinyl acetate, particularly upon exposure to light and heat.

-

Oxidation: Oxidation of the polyene chain, leading to the formation of epoxides, aldehydes, and ketones.

3.2. Potential Degradation Products

Based on the inferred pathways, the following are potential degradation products of this compound:

-

9-cis-retinol

-

Acetic acid

-

All-trans-retinyl acetate

-

13-cis-retinyl acetate

-

Various oxidation products (e.g., epoxides, retinaldehydes)

Experimental Protocols for Stability and Degradation Studies

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted according to ICH guidelines. These studies are essential for developing stability-indicating analytical methods and identifying potential degradation products.

4.1. Analytical Methodology

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is required. The method must be able to separate the intact drug from its degradation products and any formulation excipients.

4.2. Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability conditions.

4.2.1. Hydrolytic Degradation

-

Protocol:

-

Prepare solutions of this compound in acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), and neutral (e.g., water) conditions.

-

Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples by the stability-indicating HPLC method.

-

4.2.2. Oxidative Degradation

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the solution at room temperature.

-

At specified time points, withdraw aliquots, quench the reaction if necessary, and dilute.

-

Analyze the samples by HPLC.

-

4.2.3. Photolytic Degradation

-

Protocol:

-

Expose the solid drug substance and a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

Maintain a control sample protected from light.

-

At a specified time point, analyze both the exposed and control samples by HPLC.

-

4.2.4. Thermal Degradation

-

Protocol:

-

Expose the solid drug substance to elevated temperatures (e.g., 80°C) in a controlled environment.

-

At specified time points, withdraw samples.

-

Prepare solutions of the samples and analyze by HPLC.

-

Role in the Visual Cycle

This compound serves as a prodrug to 9-cis-retinol, which is then oxidized to 9-cis-retinal. In individuals with inherited retinal dystrophies caused by mutations in the LRAT or RPE65 genes, the canonical visual cycle is disrupted, leading to a deficiency of 11-cis-retinal. Orally administered this compound provides an alternative source of a retinal isomer, 9-cis-retinal, which can bind to opsin to form isorhodopsin, a functional visual pigment that can initiate the phototransduction cascade, thereby restoring visual function.[1]

Conclusion

This compound, while being more stable than its parent compound, is susceptible to degradation by hydrolysis, oxidation, light, and heat. A comprehensive understanding of these degradation pathways is critical for the development of a stable and effective pharmaceutical product. The experimental protocols outlined in this guide provide a framework for conducting the necessary stability and forced degradation studies to ensure the quality, safety, and efficacy of this compound formulations. Further research to definitively identify and quantify the degradation products of this compound under various stress conditions is warranted.

References

A Technical Guide to the Molecular Structure and Properties of 9-cis-Vitamin A Acetate

Abstract: This document provides a comprehensive technical overview of 9-cis-Vitamin A acetate (B1210297) (also known as 9-cis-retinyl acetate), a synthetic isomer of Vitamin A acetate. It is intended for researchers, scientists, and professionals in the fields of ophthalmology, pharmacology, and drug development. This guide details the molecule's chemical structure, physicochemical properties, biological mechanism of action, and established experimental protocols for its synthesis and analysis. Particular focus is given to its role as an orally administered prodrug for the treatment of retinal diseases by bypassing defects in the canonical visual cycle.

Molecular Identity and Structure

9-cis-Vitamin A acetate is the acetate ester of 9-cis-retinol (B22316). The "9-cis" designation refers to the stereochemistry of the double bond at the 9th carbon position in the polyene chain. This specific configuration is crucial for its biological activity. It is a fat-soluble compound classified as a retinoid.[1]

Below are the key identifiers for 9-cis-Vitamin A acetate.

| Identifier | Value |

| IUPAC Name | ((2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl) acetate |

| Synonyms | 9-cis-Retinyl acetate, 9-cis-Vitamin A acetate, 9-cis-Vitamin A1 acetate, Zuretinol acetate[2][3] |

| CAS Number | 29584-22-3[3] |

| Molecular Formula | C₂₂H₃₂O₂[3] |

| Molecular Weight | 328.49 g/mol [2][3] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 9-cis-Vitamin A acetate are critical for its formulation, delivery, and analysis. Like other retinoids, it is sensitive to light, oxygen, and heat.

| Property | Value / Description |

| Appearance | Pale yellow to yellow-orange crystalline powder or viscous liquid.[4] |

| Melting Point | 57 - 58 °C[5][6] |

| Solubility | Soluble in most organic solvents, fats, and oils (e.g., soybean oil).[7][8] Practically insoluble in water. |

| Spectroscopy (UV-Vis) | The UV absorption maximum (λmax) is expected to be near that of the all-trans isomer, which is ~326 nm in ethanol.[4] HPLC-UV analysis is typically performed at 325 nm.[9] |

| Spectroscopy (NMR) | Specific ¹H and ¹³C NMR data for 9-cis-retinyl acetate is not readily available. However, spectral data for the closely related precursor, 9-cis-retinal (B17824), has been characterized in CDCl₃.[10] |

Biological Activity and Mechanism of Action

9-cis-Vitamin A acetate serves as a crucial prodrug in pharmacotherapy for certain inherited retinal degenerations, such as Leber congenital amaurosis (LCA), which arise from mutations in genes essential for the visual cycle (e.g., RPE65 or LRAT).

In a healthy visual cycle, all-trans-retinol from the bloodstream is converted by the enzymes LRAT and RPE65 in the retinal pigment epithelium (RPE) into 11-cis-retinal (B22103). This chromophore binds to the protein opsin in photoreceptor cells to form rhodopsin, the primary light-sensing molecule.

When LRAT or RPE65 are non-functional, the production of 11-cis-retinal is halted, leading to a lack of rhodopsin and subsequent vision loss. Orally administered 9-cis-Vitamin A acetate bypasses these defective enzymatic steps. It is absorbed, metabolized in the liver to other ester forms, and transported to the RPE where it is converted to 9-cis-retinal.[7][8] This 9-cis-retinal can then bind directly with opsin to form a functional, light-sensitive pigment called isorhodopsin .[7] Isorhodopsin can initiate the phototransduction cascade, thereby restoring a degree of light sensitivity and visual function.

Experimental Protocols

All procedures involving retinoids should be conducted under dim red light to prevent photoisomerization.

The synthesis is typically a two-step process starting from the commercially available all-trans-retinyl acetate.[7][8]

-

Isomerization and Hydrolysis to 9-cis-Retinol:

-

Starting Material: All-trans-retinyl acetate.

-

Procedure: The all-trans isomer is subjected to catalytic isomerization using a palladium catalyst, followed by alkaline hydrolysis (saponification) to cleave the acetate group. This process yields a mixture of retinol (B82714) isomers, including 9-cis-retinol.[7][8]

-

-

Purification of 9-cis-Retinol:

-

Acetylation to 9-cis-Retinyl Acetate:

-

Starting Material: Purified 9-cis-retinol.

-

Procedure: The hydroxyl group of 9-cis-retinol is esterified using an acetylating agent, such as acetic anhydride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) and an appropriate solvent (e.g., dry dichloromethane). The reaction converts the alcohol to its more stable acetate ester form.

-

Crude 9-cis-retinyl acetate from the synthesis step requires purification to remove unreacted starting materials and isomeric impurities.

-

Method: Open-column chromatography.

-

Stationary Phase: 8% water-deactivated neutral alumina.

-

Mobile Phase: A slow gradient of diethyl ether in hexane (B92381) (e.g., 0% to 3% diethyl ether).

-

Procedure: The crude product is dissolved in a minimal amount of hexane and loaded onto the column. The gradient elution separates the all-trans and various cis isomers. Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure 9-cis-retinyl acetate.

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for the separation and quantification of retinoid isomers.

-

System: An HPLC system equipped with a UV detector.

-

Column: Normal-phase silica (B1680970) columns are typically used (e.g., two tandem Microsorb Silica, 3 µm, 4.6 × 100 mm columns).

-

Mobile Phase: An isocratic mobile phase such as 0.4% 2-propanol in hexane.

-

Flow Rate: Approximately 2 mL/min.

-

Detection: UV absorbance is monitored at 325 nm.

-

Sample Preparation: Tissues or plasma are extracted with an organic solvent (e.g., hexane). The organic layer is separated, dried with anhydrous magnesium sulfate, evaporated to dryness under a stream of nitrogen, and reconstituted in the mobile phase for injection.

-

Expected Elution: Under these conditions, retinoid isomers are well-resolved, with 9-cis-retinol and other cis isomers having distinct retention times from the all-trans-retinol.[9]

Conclusion

9-cis-Vitamin A acetate is a scientifically and therapeutically significant retinoid. Its unique molecular structure allows it to act as an effective prodrug, delivering 9-cis-retinal to the eye to restore light sensitivity in certain forms of blindness. A thorough understanding of its physicochemical properties and the experimental protocols for its synthesis and analysis are essential for ongoing research and the development of novel retinoid-based therapies for retinal diseases.

References

- 1. NP-MRD: Showing NP-Card for vitamin a acetate (NP0159075) [np-mrd.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. echemi.com [echemi.com]

- 6. Retinol (PIM 468) [inchem.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. researchgate.net [researchgate.net]

- 9. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 9-Cis-Retinal | C20H28O | CID 6436082 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preclinical Toxicology of Zuretinol Acetate: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the preclinical toxicological considerations for Zuretinol acetate (B1210297) (9-cis-retinyl acetate), a synthetic retinoid in development for inherited retinal diseases. It is important to note that detailed, quantitative preclinical toxicology data from Good Laboratory Practice (GLP)-compliant studies on Zuretinol acetate are not extensively available in the public domain. Therefore, this guide synthesizes available non-clinical data for this compound with the broader toxicological profile of the retinoid class of compounds to provide a representative technical overview for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a synthetic analog of vitamin A and a pro-drug of 9-cis-retinol.[1] It is under investigation as an oral therapy for inherited retinal dystrophies such as Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP), which can be caused by mutations in genes like RPE65 and LRAT.[2][3] These mutations disrupt the visual cycle, leading to a deficiency of 11-cis-retinal, the chromophore essential for light detection by photoreceptor cells. This compound acts as a replacement for the deficient 11-cis-retinal, thereby aiming to restore visual function.[4] While clinical studies have reported it to be generally safe and well-tolerated in human subjects, a thorough understanding of its preclinical toxicology is crucial for a complete safety assessment.[2]

General Toxicological Profile of Retinoids

Retinoids as a class, including vitamin A and its derivatives, are known to exhibit a dose-dependent toxicity profile, often referred to as hypervitaminosis A.[5] The toxic effects are generally similar across species, though sensitivities can vary.[6]

Key toxicities associated with retinoids include:

-

Hepatotoxicity: The liver is a primary storage site for vitamin A, and excessive intake can lead to liver damage.

-

Teratogenicity: Retinoids are potent teratogens, causing severe birth defects. This is a critical consideration in the development of any new retinoid compound.

-

Dermatological Effects: Dry skin, cheilitis (chapped lips), and hair loss are common side effects.

-

Musculoskeletal Effects: Chronic high doses can lead to bone and connective tissue alterations.

-

Lipid Abnormalities: Changes in serum lipid profiles have been observed with systemic retinoid administration.

Acute oral toxicity of vitamin A and its common esters (retinyl acetate and retinyl palmitate) is generally low in laboratory animals, with LD50 values greater than 2000 mg/kg body weight.[7]

Summary of Available Non-Clinical Data for this compound

Preclinical studies on this compound have primarily focused on its efficacy in mouse models of inherited retinal diseases. These studies provide some insight into tolerated dose ranges, although they were not designed as formal toxicology studies.

| Study Type | Animal Model | Dose Range | Duration | Key Observations | Reference |

| Efficacy Study | Rpe65-/- Mice | 1 - 100 mg/kg | Single doses and daily or intermittent doses for up to 8 weeks. | Well-tolerated daily doses (1–12.5 mg/kg) for 2 weeks induced remarkable improvement of retinal function. No abnormal accumulation of all-trans-retinyl esters was found. | [8] |

| Efficacy Study | C57BL/6 Female Mice | ~100 mg/kg | Monthly oral gavage for 6 to 10 months. | Long-term monthly administration improved age-related deteriorating photoreceptor function. No significant differences in gene expression were detected in the liver and kidney. | [9] |

Postulated Signaling Pathway in Target Tissue

This compound's mechanism of action is centered on the visual cycle within the retinal pigment epithelium (RPE) and photoreceptor cells. The simplified signaling pathway is depicted below.

Representative Preclinical Toxicology Experimental Protocols

The following are detailed methodologies for key experiments that would typically be conducted in a preclinical toxicology assessment of a novel retinoid like this compound.

Acute Oral Toxicity Study (e.g., OECD 423)

-

Objective: To determine the acute toxicity of a single oral dose of this compound and to identify the dose range causing mortality or significant adverse effects.

-

Species: Rat (e.g., Sprague-Dawley), typically one sex (females are generally more sensitive).

-

Methodology:

-

Animals are fasted overnight prior to dosing.

-

A single dose of this compound, formulated in an appropriate vehicle (e.g., soybean oil), is administered by oral gavage.

-

A stepwise procedure is used, starting with a dose expected to be tolerated. The outcome of the first animal determines the dose for the next.

-

Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.

-

Body weights are recorded at initiation and termination.

-

At the end of the study, a gross necropsy is performed on all animals.

-

-

Endpoint: Estimation of the LD50 (Lethal Dose 50%) and identification of target organs of acute toxicity.

Repeated Dose Toxicity Study (e.g., 28-day or 90-day, OECD 407/408)

-

Objective: To evaluate the toxicological effects of this compound following repeated daily oral administration over a specified period.

-

Species: Two species, typically a rodent (e.g., rat) and a non-rodent (e.g., beagle dog).

-

Methodology:

-

At least three dose groups (low, mid, high) and a control group (vehicle only) are used.

-

This compound is administered daily by oral gavage for 28 or 90 consecutive days.

-

In-life observations:

-

Daily clinical observations for signs of toxicity.

-

Weekly detailed clinical examinations.

-

Weekly body weight and food consumption measurements.

-

Ophthalmological examinations at the beginning and end of the study.

-

-

Terminal procedures:

-

Blood collection for hematology and clinical chemistry analysis.

-

Urine collection for urinalysis.

-

Gross necropsy of all animals.

-

Organ weight measurements.

-

Histopathological examination of a comprehensive list of tissues.

-

-

-

Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL), identification of target organs, and characterization of the dose-response relationship.

Developmental and Reproductive Toxicology (DART) Studies (e.g., OECD 414, 415, 416)

-

Objective: To assess the potential effects of this compound on embryo-fetal development, fertility, and reproductive function. Given the known teratogenicity of retinoids, these studies are critical.

-

Species: Typically rat and rabbit for embryo-fetal development studies.

-

Methodology (Embryo-Fetal Development):

-

Pregnant females are dosed daily during the period of organogenesis.

-

Maternal clinical signs, body weight, and food consumption are monitored.

-

Near term, females are euthanized, and a caesarean section is performed.

-

Uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

-

Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

-

-

Endpoint: Identification of maternal and developmental NOAELs and characterization of any teratogenic potential.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical repeated-dose toxicology study.

Conclusion

This compound represents a promising therapeutic approach for certain inherited retinal diseases by addressing the underlying chromophore deficiency. While clinical data suggests a favorable safety profile, a comprehensive understanding of its preclinical toxicology is essential for a complete risk assessment. The publicly available data is limited, primarily focusing on efficacy in animal models. A full preclinical toxicology program for a novel retinoid like this compound would typically involve a battery of studies, including acute and repeated-dose toxicity, and comprehensive developmental and reproductive toxicology evaluations. The methodologies and considerations outlined in this guide provide a framework for understanding the key safety aspects that would be evaluated for a compound in this class. As more data becomes publicly available, a more specific and quantitative toxicological profile for this compound can be established.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. biospace.com [biospace.com]

- 3. Eluminex Biosciences Acquires this compound from Retinagenix Holdings [prnewswire.com]

- 4. Vitamin A Derivatives as Treatment Options for Retinal Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Preclinical and Clinical Toxicology of Selected Retinoids | Semantic Scholar [semanticscholar.org]

- 7. health.ec.europa.eu [health.ec.europa.eu]

- 8. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of Zuretinol Acetate with Retinoid Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuretinol acetate (B1210297) (also known as QLT091001) is a synthetic retinoid prodrug of 9-cis-retinol (B22316) under investigation for the treatment of inherited retinal diseases (IRDs) such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP).[1][2][3] These conditions can arise from mutations in genes like LRAT or RPE65, which are critical for the visual cycle.[2][4] Zuretinol acetate acts by providing a precursor to 9-cis-retinal, which can substitute for the deficient 11-cis-retinal (B22103), a crucial chromophore in the visual process.[4] The transport and cellular activity of retinoids are tightly regulated by a family of retinoid binding proteins (RBPs). This technical guide provides an in-depth overview of the interaction between this compound's active form, 9-cis-retinol, and key RBPs, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated biological pathways.

Core Interaction Partners

The biological effects of this compound are mediated through the interactions of its active metabolite, 9-cis-retinol, with various retinoid binding proteins. These proteins are responsible for the transport, storage, and delivery of retinoids to their target enzymes and receptors.

-

Retinol-Binding Protein 4 (RBP4): The primary transport protein for retinol (B82714) in the bloodstream. RBP4, synthesized mainly in the liver, carries retinol to target tissues.[5][6] It forms a complex with transthyretin (TTR) to prevent its filtration by the kidneys.[5][7]

-

Cellular Retinol-Binding Proteins (CRBPs): Intracellular chaperones that bind retinol and retinal with high affinity.[8] CRBPI is widely expressed and essential for retinol storage, while CRBPII is predominantly found in the small intestine and is involved in the absorption of dietary vitamin A.[8] These proteins protect their ligands from non-specific oxidation and facilitate their delivery to specific enzymes.[8]

-

STRA6 (Stimulated by Retinoic Acid 6): A cell-surface receptor for the RBP4-retinol complex, mediating the uptake of retinol into target cells, including those of the retinal pigment epithelium (RPE).[5][7]

Quantitative Interaction Data